

Application Notes and Protocols for Yap-tead-IN-1 in Animal Models

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Compound of Interest

Compound Name: Yap-tead-IN-1

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Yap-tead-IN-1 is a potent, 17-mer cyclic peptide inhibitor of the YAP-TEAD protein-protein interaction (PPI).[1][2][3] Dysregulation of the Hippo signaling pathway, leading to the activation of the transcriptional co-activator Yes-associated protein (YAP) and its interaction with TEA domain (TEAD) transcription factors, is a key driver in the development and progression of various cancers.[4][5][6] The formation of the YAP-TEAD complex is a critical event that mediates the oncogenic functions of YAP.[7][8][9] By disrupting this interaction, **Yap-tead-IN-1** offers a promising therapeutic strategy for cancers with a dependency on YAP-TEAD signaling.[2]

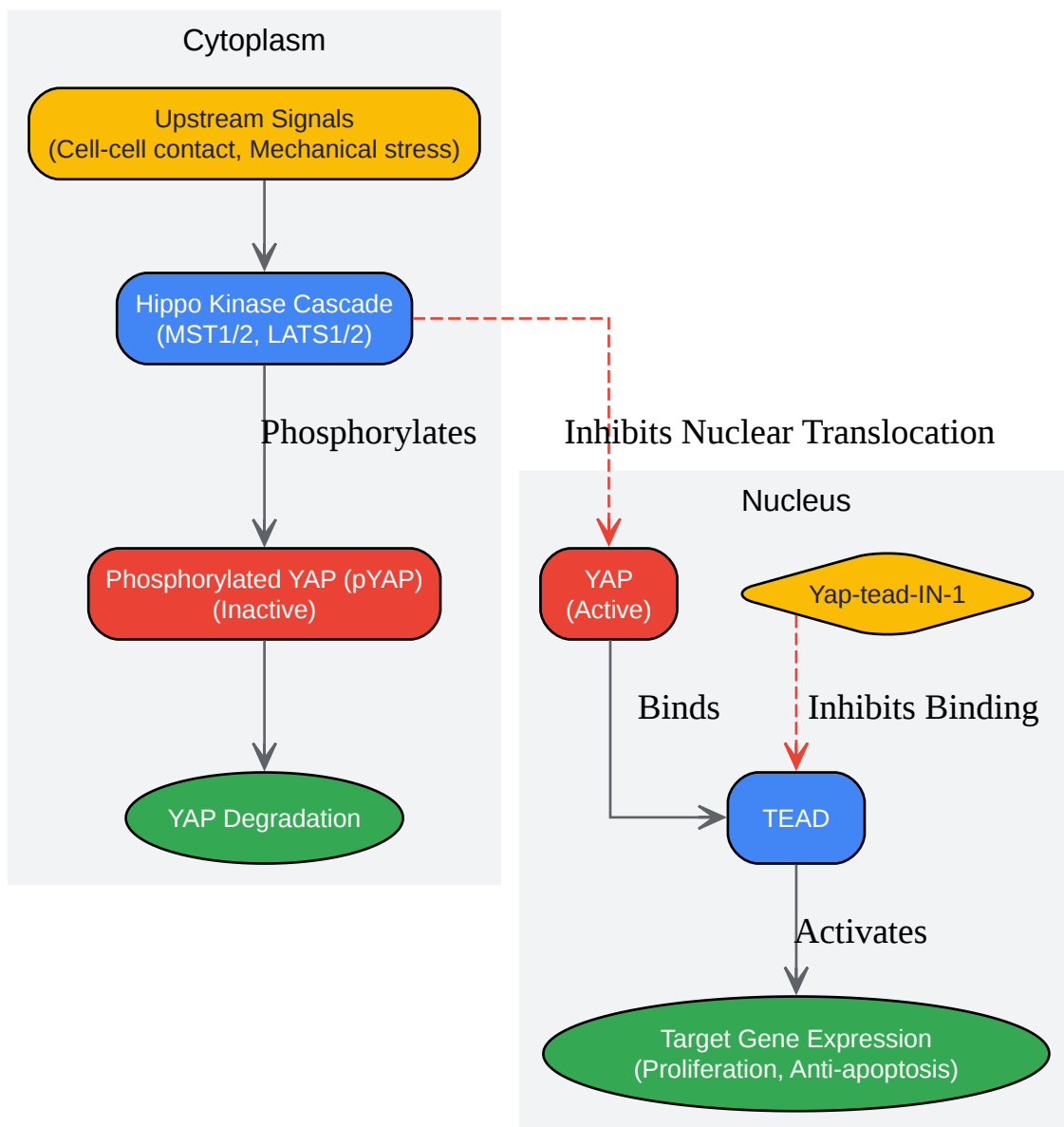
These application notes provide a comprehensive guide for the utilization of **Yap-tead-IN-1** in preclinical animal models of cancer, including its mechanism of action, formulation, and detailed protocols for in vivo studies.

Mechanism of Action

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis through the control of cell proliferation and apoptosis.[6] When the Hippo pathway is active, it phosphorylates YAP, leading to its cytoplasmic retention and degradation. In many cancers, the Hippo pathway is inactivated, allowing unphosphorylated YAP to translocate to the nucleus.[10]

In the nucleus, YAP binds to TEAD transcription factors to drive the expression of genes that promote cell proliferation, migration, and inhibit apoptosis.[4][10]

Yap-tead-IN-1 is a competitive inhibitor that directly binds to TEAD, preventing its interaction with YAP.[1][2][3] This disruption of the YAP-TEAD complex leads to the suppression of TEAD-dependent gene transcription and subsequent inhibition of tumor growth.



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Caption: Simplified Hippo Signaling Pathway and the Mechanism of **Yap-tead-IN-1**.

Quantitative Data

While specific in vivo efficacy data for **Yap-tead-IN-1** is not yet published, the following table summarizes its in vitro potency. This data is crucial for guiding dose selection in initial in vivo studies.

Parameter	Value	Reference
IC50 (YAP-TEAD Interaction)	25 nM	[1] [3]
Binding Affinity (Kd) to TEAD1	15 nM	[2]

Experimental Protocols

The following protocols are generalized for the use of a peptide-based YAP-TEAD inhibitor in a subcutaneous xenograft mouse model. It is critical to note that specific parameters such as animal strain, cell line, and especially the dosage and administration schedule of **Yap-tead-IN-1**, should be optimized for each specific experimental setting.

Formulation of Yap-tead-IN-1 for In Vivo Administration

A recommended formulation for preparing **Yap-tead-IN-1** for in vivo use is provided below.[\[3\]](#) It is advisable to prepare the formulation fresh for each administration.

Materials:

- **Yap-tead-IN-1** peptide
- Sterile water for injection
- PEG 300
- Tween 80
- Sterile microcentrifuge tubes
- Sterile syringes and needles

Protocol:

- Prepare a stock solution of **Yap-tead-IN-1** in sterile water (e.g., 40 mg/mL). Ensure it is fully dissolved.
- In a sterile tube, for a 1 mL final volume, add 400 µL of PEG 300.
- To the PEG 300, add 50 µL of the 40 mg/mL **Yap-tead-IN-1** stock solution. Mix thoroughly until the solution is clear.
- Add 50 µL of Tween 80 to the mixture and mix until clear.
- Add 500 µL of sterile water to bring the final volume to 1 mL. Mix gently but thoroughly.
- The final concentration of **Yap-tead-IN-1** in this example formulation would be 2 mg/mL. Adjust volumes accordingly to achieve the desired final concentration.

Subcutaneous Xenograft Tumor Model

This protocol outlines the establishment of a subcutaneous tumor model in immunocompromised mice, a common model for evaluating anti-cancer therapeutics.

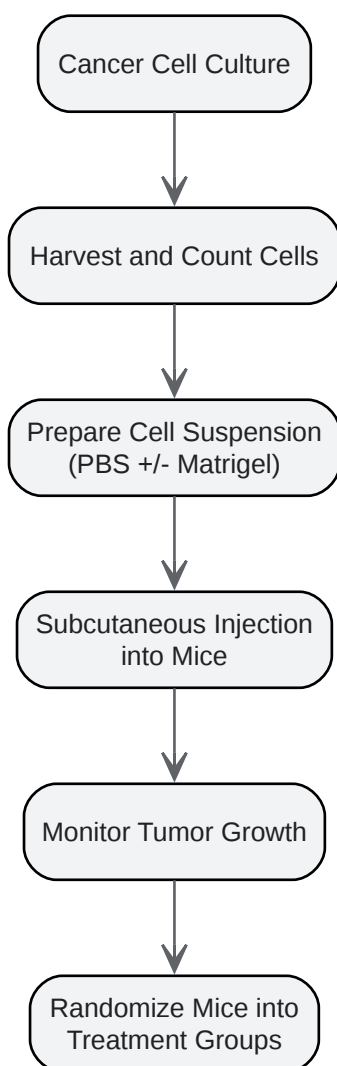
Materials:

- Cancer cell line with known YAP-TEAD dependency
- Immunocompromised mice (e.g., NOD-SCID or NSG mice, 6-8 weeks old)
- Sterile PBS
- Matrigel (optional, can enhance tumor take rate)
- Trypsin-EDTA
- Cell culture medium
- Hemocytometer or automated cell counter
- Sterile syringes (1 mL) and needles (27G)

- Calipers

Protocol:

- Culture the selected cancer cell line under standard conditions.
- Harvest the cells by trypsinization, wash with PBS, and perform a cell count.
- Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of $5-10 \times 10^7$ cells/mL.
- Subcutaneously inject 100 μ L of the cell suspension (containing $5-10 \times 10^6$ cells) into the flank of each mouse.
- Monitor the mice for tumor growth. Tumor volume can be calculated using the formula:
 $(\text{Length} \times \text{Width}^2) / 2$.
- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.



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Caption: Experimental Workflow for a Subcutaneous Xenograft Model.

In Vivo Efficacy Study

This protocol describes a typical efficacy study to evaluate the anti-tumor activity of **Yap-tead-IN-1**.

Materials:

- Tumor-bearing mice (from Protocol 2)
- Formulated **Yap-tead-IN-1** (from Protocol 1)

- Vehicle control (formulation without the peptide)
- Calipers
- Animal balance

Protocol:

- Begin treatment when tumors have reached the predetermined size.
- Administer **Yap-tead-IN-1** to the treatment group via the desired route (e.g., intraperitoneal or intravenous injection). The dosage and schedule will need to be determined empirically. A starting point could be a dose range informed by other in vivo peptide studies (e.g., 1-20 mg/kg) administered daily or on alternate days.
- Administer the vehicle control to the control group using the same volume and schedule.
- Monitor tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
- At the end of the study (based on tumor size in the control group reaching a humane endpoint or a predetermined time point), euthanize the mice.
- Excise the tumors and measure their final weight.
- Tumors can be processed for further analysis, such as histology, immunohistochemistry for proliferation and apoptosis markers, or Western blotting to confirm target engagement (e.g., downregulation of YAP-TEAD target genes).

Safety and Toxicity Considerations

As with any therapeutic agent, potential toxicity should be monitored. While specific toxicity data for **Yap-tead-IN-1** is not available, studies with other YAP-TEAD inhibitors have noted potential for renal toxicity.[11] Therefore, it is recommended to monitor for signs of toxicity in animal models, which can include:

- Body weight loss
- Changes in behavior or appearance (e.g., lethargy, ruffled fur)

- At the end of the study, consider collecting blood for serum chemistry analysis and major organs for histological examination.

Conclusion

Yap-tead-IN-1 is a valuable research tool for investigating the role of the YAP-TEAD interaction in cancer. The protocols and information provided herein offer a framework for designing and conducting in vivo studies to evaluate its therapeutic potential. Researchers are strongly encouraged to perform pilot studies to determine the optimal dose, schedule, and administration route for their specific animal model and cancer type.

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